Enhanced Lipophilicity vs. Unsubstituted Anilinomethyl Analog
The target compound exhibits a computed XLogP3-AA of 3.4, compared to 2.8 for the closest commercially available analog, 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one (CAS 947018-31-7). This represents a +0.6 log unit increase in lipophilicity [1][2]. This difference is a direct consequence of the ortho-chlorine substitution on the phenyl ring, which can improve passive membrane permeability and is a key parameter for central nervous system (CNS) penetration or intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one (XLogP3-AA = 2.8) |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07/2025.09.15) |
Why This Matters
A lipophilicity increase of 0.6 log units can significantly impact ADME properties and is a quantifiable parameter for selecting the appropriate analog in membrane-targeted screens.
- [1] PubChem Compound Summary for CID 864649, 3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one. View Source
- [2] PubChem Compound Summary for CID 25318991, 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one. View Source
